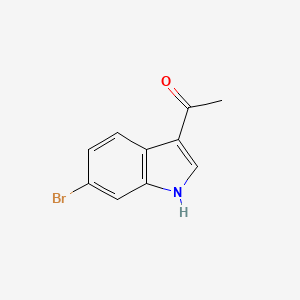

1-(6-Bromo-1h-indol-3-yl)ethanone

Overview

Description

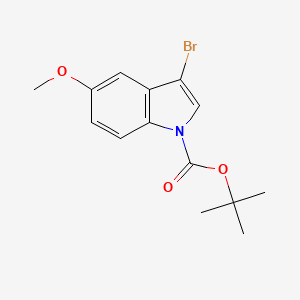

The compound 1-(6-Bromo-1H-indol-3-yl)ethanone is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in various natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves halogenation and nucleophilic substitution reactions. For instance, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, as described in one of the papers, involves a two-step reaction starting with 2,5-dibromo-pyridine, followed by a magnesium halide exchange and nucleophilic substitution with acetyl chloride in the presence of various catalysts at low temperatures . This method, characterized by mild reaction conditions and straightforward procedures, could potentially be adapted for the synthesis of this compound, considering the structural similarities between pyridine and indole rings.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often elucidated using spectroscopic methods and computational chemistry. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations . The optimized molecular structure was obtained using various computational methods, and the results were in agreement with experimental data. Similar techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated heterocycles can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers provided do not directly address the chemical reactions of this compound, but they do discuss the reactivity of structurally related compounds. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants to form a new indole derivative was reported . This suggests that this compound could also undergo similar condensation reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be deduced from their molecular structure and electronic properties. The thermal stability of such compounds is often high, as evidenced by the good thermal stability of a related compound up to 215°C . Additionally, the electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods to predict the chemical reactivity and stability of the compound. The molecular electrostatic potential maps can also reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its interactions with other molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(6-Bromo-1h-indol-3-yl)ethanone has been explored in the synthesis of novel 1H-indole derivatives. These derivatives have shown significant antimicrobial activity, including antibacterial and antifungal effects. For instance, a study synthesized various 1H-Indole derivatives that exhibited pronounced antimicrobial properties against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Letters in Applied NanoBioScience, 2020).

Marine Sponge Derivatives

Compounds related to this compound, such as bisindole alkaloids, have been isolated from marine sponges. These compounds, including indole-3-carbaldehyde and bromoindole-3-carbaldehyde, have potential in various biochemical applications (Journal of natural products, 2002).

Anti-Inflammatory Applications

Indole derivatives, including those similar to this compound, have been synthesized and evaluated for anti-inflammatory activity. A study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and tested their anti-inflammatory effects in animal models, showing promising results (Current drug discovery technologies, 2022).

Synthesis of Bis(1H -Indol-3-yl)ethanones

The synthesis of bis(1H-indol-3-yl)ethanones, which are structurally related to this compound, has been conducted under various conditions. These syntheses have advantages like short reaction times and excellent yields, indicating their potential in various scientific applications (Journal of Chemistry, 2012).

Safety and Hazards

The safety information for “1-(6-Bromo-1h-indol-3-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if necessary .

Future Directions

Indole derivatives have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(6-Bromo-1h-indol-3-yl)ethanone”, as an indole derivative, may also hold potential for future research and drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-acetyl-6-bromoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects are diverse and depend on the specific biological context .

Biochemical Analysis

Biochemical Properties

1-(6-Bromo-1h-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, some indole derivatives have been shown to inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to these compounds can also result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage may not result in a proportional increase in activity and may instead lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues or organelles.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOMMZAFCVSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631501 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316181-82-5 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

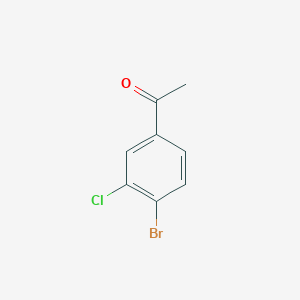

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)